molecular formula C9H11N5 B7905942 2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

Cat. No.: B7905942
M. Wt: 189.22 g/mol
InChI Key: QBEBHHPDCIMWON-UHFFFAOYSA-N
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Description

2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound that features a phenyl group attached to a tetrazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the formation of the tetrazole ring followed by the introduction of the phenyl and ethanamine groups. One common method involves the cycloaddition reaction of an azide with a nitrile to form the tetrazole ring. The reaction conditions often require the use of a catalyst and can be carried out under reflux conditions in a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of other biologically active molecules. This interaction can influence various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is unique due to the combination of the phenyl, tetrazole, and ethanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-2-(2H-tetrazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-6-8(9-11-13-14-12-9)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBHHPDCIMWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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